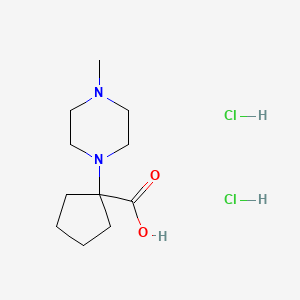

1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylicaciddihydrochloride

Beschreibung

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopentane ring attached to a piperazine moiety, which is further substituted with a carboxylic acid group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Eigenschaften

IUPAC Name |

1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11;;/h2-9H2,1H3,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSELZRZVHLFGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2(CCCC2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclopentanone with 4-methylpiperazine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be substituted with different nucleophiles under appropriate conditions.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate or free acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Wirkmechanismus

The mechanism of action of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride can be compared with other piperazine derivatives, such as:

1-(4-Methylpiperazin-1-yl)cyclopentanol: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different chemical and biological properties.

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide: This compound has a bromide salt form instead of a chloride salt, which can affect its solubility and reactivity.

(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has a pyrazole ring attached to the piperazine moiety, resulting in different pharmacological activities.

The uniqueness of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride lies in its specific structure and the presence of both the piperazine and cyclopentane rings, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride, with the molecular formula C11H20N2O2·2HCl, is a compound featuring a unique structural arrangement that includes a cyclopentane ring and a piperazine moiety. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H20N2O2·2HCl |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride |

| InChI Key | AGTFLFIERCJQMI-UHFFFAOYSA-N |

The biological activity of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The piperazine ring can interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

- Enzyme Modulation : The carboxylic acid group may form hydrogen bonds with active sites of enzymes, modulating their activity and affecting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, likely through disruption of cell membrane integrity or inhibition of essential metabolic processes.

Anticancer Properties

Recent research has highlighted the potential of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid as an anticancer agent. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including:

- A2780 Human Ovarian Carcinoma Cells : The compound showed IC50 values in the low micromolar range, indicating potent activity against these cells.

- Mechanism : The compound appears to induce apoptosis in cancer cells, possibly through activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated effectiveness against:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Moderate activity observed against Escherichia coli.

The mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

Several case studies have explored the efficacy and safety profile of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid in preclinical models:

Case Study 1: Anticancer Efficacy

In a study involving xenograft models of ovarian cancer, administration of the compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Case Study 2: Safety Profile

A toxicity assessment was conducted in rodent models, showing that the compound had a favorable safety profile at therapeutic doses. No significant adverse effects were noted, supporting further development for clinical applications.

Comparative Analysis

When compared to structurally similar compounds such as 1-(4-methylpiperazin-1-yl)ethan-1-amine and 1-(4-methylpiperazin-1-yl)propanoic acid, 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid exhibits unique biological activities that may be attributed to its distinct cyclopentane structure.

Q & A

Q. What are the optimal synthetic routes for 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the cyclopentane carboxylic acid core. A common approach includes:

- Step 1: Coupling 4-methylpiperazine to a cyclopentane carboxylic acid derivative via nucleophilic substitution or amidation.

- Step 2: Salt formation with hydrochloric acid to enhance solubility and stability .

Critical factors include: - Catalyst selection: Use of coupling agents like HATU or EDCI for efficient amide bond formation.

- pH control: Alkaline conditions during piperazine coupling to avoid side reactions .

- Purification: Recrystallization or HPLC to achieve >95% purity, as impurities can skew biological assay results .

Q. How does the dihydrochloride salt form affect the compound’s solubility and stability in aqueous solutions?

Methodological Answer: The dihydrochloride salt improves aqueous solubility due to increased polarity, facilitating use in biological assays. Stability studies recommend:

- Storage: Lyophilized at -20°C in inert atmospheres to prevent hydrolysis of the piperazine ring.

- Buffered solutions: Use pH 4–6 to maintain protonation of the piperazine nitrogen, avoiding degradation .

- Validation: Monitor stability via UV-Vis spectroscopy or LC-MS over time .

Q. What in vitro biological screening approaches are recommended to assess preliminary pharmacological activity?

Methodological Answer: Initial screening should include:

- Kinase inhibition assays: Use fluorescence-based ADP-Glo™ assays to evaluate interactions with kinases (e.g., PI3K or mTOR), given structural analogs’ activity in oncology .

- Cellular uptake studies: Radiolabel the compound or use fluorescent tags to track intracellular accumulation .

- Cytotoxicity profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

Advanced Research Questions

Q. What methodologies are employed to analyze the compound’s binding kinetics to kinase targets, and how can structural data inform drug design?

Methodological Answer: Advanced techniques include:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka, kd) to immobilized kinase domains .

- X-ray crystallography: Resolves binding modes, identifying key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Computational docking: Use Schrödinger Suite or AutoDock Vina to predict binding affinities and guide structural modifications (e.g., cyclopentane ring substitution) .

Q. How do structural modifications to the cyclopentane or piperazine moieties alter bioavailability and target selectivity?

Methodological Answer: Modifications can be systematically tested via:

- Piperazine substitution: Replace 4-methyl with bulkier groups (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration .

- Cyclopentane ring functionalization: Introduce fluorine atoms to improve metabolic stability, as seen in analogs like 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride .

- In vivo PK studies: Compare AUC and Cmax in rodent models to correlate structural changes with bioavailability .

Q. What advanced analytical techniques are critical for quantifying this compound in complex biological matrices?

Methodological Answer:

- HPLC-MS/MS: Quantifies nanomolar concentrations in plasma with a C18 column and MRM transitions (e.g., m/z 300→154 for quantification) .

- NMR metabolomics: Tracks compound degradation products in liver microsomes using ¹H-¹³C HSQC experiments .

- Stability-indicating assays: Forced degradation under heat/light, followed by UPLC-PDA to identify impurities .

Q. What are the documented acute toxicity profiles, and what safety protocols are essential during experimental handling?

Methodological Answer:

- Acute toxicity: LD50 values in rodents range from 200–300 mg/kg, with neurotoxicity observed at higher doses .

- Safety protocols:

- Ventilation: Use fume hoods during synthesis to avoid inhalation of hydrochloride fumes .

- PPE: Nitrile gloves and lab coats to prevent dermal exposure; immediate rinsing with water if contact occurs .

- Waste disposal: Neutralize with sodium bicarbonate before disposal .

Q. How do environmental factors such as pH and temperature impact the compound’s stability during long-term storage?

Methodological Answer:

- pH-dependent degradation: At pH >7, the piperazine group undergoes oxidation, forming N-oxide byproducts detectable via LC-MS .

- Temperature sensitivity: Accelerated stability testing (40°C/75% RH) shows 10% degradation over 30 days; recommend desiccants in storage .

- Light exposure: UV irradiation causes cyclopentane ring cleavage; store in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.